1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole
Description
Overview of Pyrazole (B372694) Heterocycles: Historical Context and Structural Features
Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms and three carbon atoms, was first named by Ludwig Knorr in 1883. researchgate.net These aromatic compounds are of significant interest in organic chemistry. nih.gov While pyrazole itself is rare in nature, the first natural pyrazole derivative, β-(1-pyrazolyl)alanine, was isolated from watermelon seeds in 1959. researchgate.net
The pyrazole ring is characterized by its unique structure, which imparts distinct chemical reactivity and biological activity. mdpi.com It is a weak base that forms salts with inorganic acids and is highly resistant to oxidizing and reducing agents. globalresearchonline.net The pyrazole structure is aromatic, with six delocalized π-electrons, making it susceptible to electrophilic substitution, which preferentially occurs at the C4 position. nih.gov Nucleophilic attacks are more likely at the C3 and C5 positions. mdpi.com
A key feature of N-unsubstituted pyrazoles is tautomerism, the phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton. mdpi.comresearchgate.net For 3-hydroxypyrazoles, this manifests as an equilibrium between the hydroxyl (-OH) form and the pyrazolone (B3327878) (=O) form. mdpi.com Studies have shown that in nonpolar solvents, the 1H-pyrazol-3-ol tautomer is predominant, often existing as dimers. mdpi.com In more polar solvents like DMSO, the monomeric form is more common. mdpi.com The tautomeric equilibrium can be influenced by the solvent and the nature of substituents on the pyrazole ring. acs.org
Pharmacological Prominence of Pyrazole Derivatives: A Broad Spectrum of Bioactivities
The pyrazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. nih.govnih.govnih.govnih.gov This has led to the development of numerous commercially successful drugs containing the pyrazole moiety. nih.govnih.gov The diverse biological activities of pyrazole derivatives include:
Anti-inflammatory and Analgesic: Many pyrazole derivatives have demonstrated significant anti-inflammatory and analgesic properties. nih.govnih.gov Celecoxib, a well-known non-steroidal anti-inflammatory drug (NSAID), features a pyrazole core and functions as a selective COX-2 inhibitor. nih.govnih.gov
Antimicrobial: The pyrazole nucleus is a key component in various antimicrobial agents. nih.govnih.govmdpi.com Compounds with a 4-bromophenyl group attached to the pyrazole ring have shown notable antibacterial and antifungal activities. mdpi.com Some pyrazole derivatives have been found to be highly active against both Gram-positive and Gram-negative bacteria, with some exhibiting potency comparable to or greater than standard antibiotics like ciprofloxacin. nih.govnih.gov
Anticancer: A significant area of research has focused on the anticancer potential of pyrazole derivatives. nih.govsrrjournals.commdpi.combiomedpharmajournal.org These compounds have been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. srrjournals.commdpi.combiomedpharmajournal.org The mechanisms of action are varied and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression like protein kinases and tubulin polymerization. nih.govku.dkrsc.org Some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid derivatives have shown potential as antitumor agents. researchgate.net
Enzyme Inhibition: Pyrazole derivatives are known to inhibit a range of enzymes. researchgate.net For instance, they have been investigated as inhibitors of monoamine oxidases (MAO), which are involved in the metabolism of neurotransmitters and are targets for antidepressants. nih.govresearchgate.net Some hydroxypyrazole derivatives have been developed as potent and reversible inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer. nih.gov Additionally, pyrazole is a known inhibitor of alcohol dehydrogenase. nih.gov
Other Activities: The pharmacological profile of pyrazole derivatives extends to antiviral, antidepressant, anticonvulsant, and anti-obesity activities, among others. nih.govnih.gov
Role of Pyrazole Scaffold in Advanced Organic Synthesis and Material Sciences
The pyrazole scaffold is not only significant in medicinal chemistry but also plays a crucial role in advanced organic synthesis and material sciences. nih.gov The versatility of the pyrazole ring allows for the synthesis of a wide variety of complex molecules and materials with unique properties.
In organic synthesis, pyrazoles are valuable intermediates for the construction of more complex heterocyclic systems. nih.gov The different reactivity of the nitrogen and carbon atoms within the pyrazole ring provides multiple sites for functionalization, enabling the creation of diverse molecular architectures. nih.gov Common synthetic routes to pyrazoles include the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, a method pioneered by Knorr, and 1,3-dipolar cycloaddition reactions. nih.govbeilstein-journals.orgresearchgate.net
In the realm of material sciences, pyrazole derivatives have found applications as:
Dyes and Fluorescent Agents: The aromatic nature of the pyrazole ring, combined with the ability to introduce various substituents, allows for the design of compounds with specific photophysical properties, making them useful as dyes and fluorescent probes. globalresearchonline.net
Agrochemicals: The biological activity of pyrazoles extends to agriculture, where they are used in the development of herbicides, insecticides, and fungicides. nih.govglobalresearchonline.net
Coordination Chemistry: Pyrazoles can act as ligands, binding to metal ions to form coordination complexes. These complexes have potential applications in catalysis and as building blocks for metal-organic frameworks (MOFs).
Research Rationale and Scope: Focusing on 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole and its Related Congeners
The extensive range of biological activities associated with the pyrazole scaffold, particularly the demonstrated efficacy of halogenated phenyl-substituted pyrazoles, provides a strong rationale for the focused investigation of specific derivatives. This article will center on the chemical compound This compound .
The presence of a 4-bromophenyl group at the N1 position and a hydroxyl group at the C3 position suggests the potential for interesting electronic properties and biological activities. The bromine atom can participate in halogen bonding and may influence the compound's pharmacokinetic profile. The 3-hydroxy group introduces the possibility of tautomerism and can act as a hydrogen bond donor and acceptor, which is often crucial for interactions with biological targets.
This article will explore the synthesis, structural features, and known or potential biological activities of this compound. Furthermore, it will examine its related congeners, which are structurally similar compounds with modifications to the substituent groups. By analyzing these related structures, we can gain insights into structure-activity relationships and the potential for developing novel therapeutic agents based on this pyrazole framework. The discussion will be based on detailed research findings and will adhere to a professional and authoritative tone.
Detailed Research Findings on this compound and its Congeners
While direct and extensive research on This compound is limited in publicly available literature, its synthesis can be inferred from established methods for preparing 1-aryl-3-hydroxypyrazoles. A common approach involves the cyclocondensation of a β-ketoester with a substituted hydrazine (B178648). nih.govnih.gov For the target compound, this would likely involve the reaction of an appropriate β-ketoester with 4-bromophenylhydrazine.
The resulting this compound is expected to exist in tautomeric equilibrium with its pyrazolone form. Spectroscopic analysis would be crucial for its characterization. For instance, the 1H NMR spectrum would likely show characteristic signals for the aromatic protons of the bromophenyl group and the pyrazole ring protons. The presence of the hydroxyl group would be indicated by a broad singlet, the chemical shift of which would be dependent on the solvent and concentration. mdpi.com
Biological Activity Profile of Related Pyrazole Derivatives
Research on congeners of this compound provides valuable insights into the potential biological activities of this class of compounds.
| Compound/Derivative Class | Observed Biological Activity | Key Research Findings | Citation |
|---|---|---|---|
| 1-(4-substituted-phenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes | Anti-inflammatory | Some derivatives exhibited significant anti-inflammatory activity, comparable to the standard drug diclofenac (B195802) sodium. | nih.gov |
| Pyrazole derivatives with a 4-bromophenyl group | Anticancer | A compound substituted with a 4-bromophenyl group showed potent anticancer activity against A549, HeLa, and MCF-7 cell lines. | srrjournals.com |
| 1-(4-Chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs | Antitumor | Several analogs displayed a broad spectrum of antitumor activity against various cancer cell lines. | researchgate.net |
| Hydroxypyrazole derivatives | Anti-inflammatory, Antimicrobial | Certain hydroxypyrazole derivatives were identified as potent anti-inflammatory and antimicrobial agents with a good safety profile. | nih.gov |
| 5-Hydroxypyrazole derivatives | Enzyme Inhibition (LSD1) | Developed as reversible inhibitors of lysine-specific demethylase 1 (LSD1), with some compounds showing high potency. | nih.gov |
The data from these related compounds suggest that the this compound scaffold is a promising starting point for the development of new therapeutic agents, particularly in the areas of cancer and inflammatory diseases. The presence of the bromine atom appears to be favorable for anticancer activity in some cases. The hydroxyl group, as seen in other hydroxypyrazole derivatives, can contribute to both anti-inflammatory and enzyme-inhibitory activities.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)-1H-pyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-7-1-3-8(4-2-7)12-6-5-9(13)11-12/h1-6H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQKPBULDITRRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476609 | |
| Record name | 1-(4-bromophenyl)-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23429-74-5 | |
| Record name | 1-(4-bromophenyl)-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 4 Bromophenyl 3 Hydroxy 1h Pyrazole and Analogues
Classical and Contemporary Approaches to Pyrazole (B372694) Ring Formation
The formation of the pyrazole ring is the critical step in the synthesis of these compounds. Over the years, several reliable methods have been established and refined.
Knorr Pyrazole Synthesis and its Variants
The most classic and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883. rsc.org This reaction involves the condensation of a hydrazine (B178648) or its derivatives with a 1,3-dicarbonyl compound, typically in the presence of an acid catalyst. researchgate.net The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the hydrazine and the dicarbonyl precursor. nih.gov
The mechanism generally proceeds through the initial formation of a hydrazone intermediate by the reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. synarchive.com This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group, and subsequent dehydration to yield the aromatic pyrazole ring. researchgate.netsynarchive.com
A significant variant of the Knorr synthesis involves the use of β-ketoesters (a type of 1,3-dicarbonyl) as precursors. nih.gov The reaction with a hydrazine leads to the formation of a pyrazolone (B3327878), which is a keto tautomer of a hydroxypyrazole. nih.gov These pyrazolones exist in tautomeric equilibrium with their aromatic 3-hydroxy-1H-pyrazole form, which is often the major and more stable tautomer observed. nih.gov The reaction conditions, such as solvent and the use of catalysts like acids, can be optimized to improve yields and reaction times. rsc.orgscispace.com
Table 1: Overview of Knorr Pyrazole Synthesis
| Feature | Description | Key References |
|---|---|---|
| Reactants | Hydrazine (or derivative) + 1,3-Dicarbonyl Compound (e.g., β-diketone, β-ketoester) | nih.gov, mdpi.com, synarchive.com |
| Product | Substituted Pyrazole or Pyrazolone (Hydroxypyrazole tautomer) | nih.gov, researchgate.net |
| Mechanism | Hydrazone formation followed by intramolecular cyclization and dehydration. | synarchive.com, researchgate.net |
| Variants | Use of β-ketoesters to form pyrazolones; multicomponent reactions. | nih.gov, nih.gov |
| Catalysis | Typically acid-catalyzed (e.g., glacial acetic acid). | nih.gov |
Vilsmeier-Haack Reaction in Pyrazole Functionalization
The Vilsmeier-Haack reaction is not a method for forming the pyrazole ring itself but is a powerful tool for the functionalization of a pre-existing, electron-rich heterocyclic ring like pyrazole. researchgate.net This reaction introduces a formyl group (-CHO) onto the pyrazole ring, typically at a position with high electron density. researchgate.netnih.gov Specifically, it is used to prepare pyrazole-4-carbaldehydes. acs.orgorganic-chemistry.org
The reaction employs a Vilsmeier reagent, which is an electrophilic chloroiminium ion. nih.gov This reagent is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, such as phosphorus oxychloride (POCl₃). researchgate.netnih.gov The electron-rich pyrazole ring attacks the Vilsmeier reagent in an electrophilic substitution reaction. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final pyrazole aldehyde. nih.gov This method is crucial for synthesizing intermediates that can be further modified to create a diverse range of pyrazole derivatives. organic-chemistry.org
1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis
The 1,3-dipolar cycloaddition is a highly efficient and regioselective method for constructing five-membered heterocyclic rings, including pyrazoles. semanticscholar.org This reaction involves the concerted or stepwise union of a 1,3-dipole with a dipolarophile, which is typically a molecule containing a double or triple bond (an alkene or alkyne). semanticscholar.org
In the context of pyrazole synthesis, a common 1,3-dipole is a nitrile imine, which can be generated in situ from precursors like hydrazonoyl halides. wikipedia.org The nitrile imine then reacts with an alkyne (the dipolarophile) in a [3+2] cycloaddition fashion to form the pyrazole ring directly. mdpi.comwikipedia.org This method offers excellent control over regioselectivity, which is determined by the electronic properties of the substituents on both the dipole and the dipolarophile. semanticscholar.org Its versatility has been demonstrated in the synthesis of polysubstituted pyrazoles, including those that are difficult to access through classical condensation methods. hellenicaworld.com
Reductive Cyclization Strategies
Reductive cyclization represents another important strategy for the synthesis of heterocyclic rings. While the Cadogan-Sundberg indole (B1671886) synthesis, which involves the reductive cyclization of o-nitrostyrenes using trivalent phosphorus reagents like triethyl phosphite, is a classic example for indole formation, similar principles can be applied to other heterocycles. researchgate.netsynarchive.comrsc.orgchempap.org The core of this method is the deoxygenation of a nitro group to a reactive nitrene or nitroso intermediate, which then cyclizes onto a nearby functional group. rsc.org
More directly relevant to pyrazoles is the cyclization of various hydrazone derivatives. nih.gov For instance, α,β-unsaturated hydrazones can undergo intramolecular cyclization to form pyrazoles. nih.gov In some variations, this process can be promoted by oxidizing agents under metal-free conditions, where a hydrazonyl radical is formed, followed by cyclization. wikipedia.orgrsc.org Another approach involves the thermal or base-promoted cyclization of specifically substituted hydrazones to yield the pyrazole core. researchgate.netorientjchem.org These methods provide alternative pathways that can offer different substitution patterns compared to traditional condensation reactions.
Synthesis of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole: Specific Protocols and Optimizations
The synthesis of the title compound, this compound, relies on the strategic combination of a substituted hydrazine with a suitable three-carbon building block.
Preparation from Substituted Hydrazines and 1,3-Dicarbonyl Precursors
The most direct and classical approach for synthesizing this compound is a Knorr-type condensation. mdpi.com This involves the reaction of (4-bromophenyl)hydrazine (B1265515) with a 1,3-dicarbonyl precursor that can generate the 3-hydroxy substitution pattern. A prime candidate for this precursor is a β-ketoester, such as ethyl acetoacetate. dergipark.org.tr
The reaction proceeds by first forming the hydrazone between (4-bromophenyl)hydrazine and the ketone carbonyl of ethyl acetoacetate. This is followed by an intramolecular nucleophilic attack from the second nitrogen atom onto the ester carbonyl, leading to cyclization and the elimination of ethanol (B145695). The initial product formed is 1-(4-bromophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. However, when a simpler 1,3-dicarbonyl precursor without a substituent at the 2-position is used, such as diethyl malonate or ethyl 3-ethoxy-3-oxopropanoate, the product is the desired this compound (existing in equilibrium with its pyrazolone tautomer).
A general procedure involves refluxing (4-bromophenyl)hydrazine or its hydrochloride salt with the β-ketoester in a solvent like ethanol, often with a catalytic amount of acid. Optimization of reaction conditions, such as temperature, reaction time, and the choice of catalyst, can be crucial for achieving high yields and purity. organic-chemistry.org
Table 2: Example Synthesis Protocol
| Step | Reagent 1 | Reagent 2 | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 1 | (4-bromophenyl)hydrazine | Ethyl acetoacetate | Reflux in ethanol | 1-(4-bromophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |
| 2 | (4-bromophenyl)hydrazine | Diethyl malonate | Reflux in solvent w/ base | 1-(4-Bromophenyl)-3,5-dihydroxypyrazole | General Knorr |
| 3 | 1,3-Diketone precursor | (4-bromophenyl)hydrazine | Reflux in ethanol, 6h | Substituted pyrazole |
Chalcone (B49325) Derivatives as Key Intermediates in Pyrazole Synthesis
The synthesis of pyrazole derivatives frequently employs α,β-unsaturated ketones, known as chalcones, as versatile starting materials. ijirt.orgresearchgate.net One of the most prominent methods for constructing the pyrazole ring system involves the cyclization of chalcones with hydrazine or its derivatives. ijirt.orgthepharmajournal.com These reactions proceed through the condensation of a hydrazine derivative with the 1,3-dielectrophilic centers of the chalcone.
The general reaction involves the condensation of an aryl ketone with an aromatic aldehyde in the presence of a suitable condensing agent to first form the chalcone intermediate. thepharmajournal.com For the synthesis of this compound, a plausible route would involve the reaction of a suitably substituted chalcone with hydrazine hydrate (B1144303). The reaction of chalcones with hydrazine hydrate or substituted hydrazines, often in the presence of a catalyst or in a suitable solvent like ethanol, leads to the formation of the corresponding pyrazoline, which can then be aromatized to the pyrazole. thepharmajournal.comnih.gov For instance, reacting chalcones with hydrazine hydrate in ethanol at reflux for several hours is a common procedure. thepharmajournal.com
Table 1: Synthesis of Pyrazole Derivatives from Chalcone Intermediates
| Starting Chalcone | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 3-Nitroacetophenone-derived chalcones | Hydrazine hydrate | Glacial acetic acid | N-acetyl pyrazolines | researchgate.net |
| 1-Adamantyl chalcone | Substituted phenylhydrazine | Methanol, H₂SO₄, rt, 48h | Pyrazole-based adamantyl compounds | nih.gov |
| p-Hydroxyacetophenone-derived chalcones | Phenyl hydrazine hydrate | Ethanol, 80°C, 4h | 4,5-dihydro-1H-pyrazol-3-yl)phenol derivatives | thepharmajournal.com |
| 3,4,5-Trimethoxyacetophenone-derived chalcones | Hydrazine, Acetic acid | Not specified | N-1-acetyl-4,5-dihydropyrazoline compounds | nih.gov |
The versatility of this method lies in the wide variety of substituents that can be introduced on both aromatic rings of the chalcone, which then become part of the final pyrazole structure. ijirt.org This allows for the synthesis of a diverse library of pyrazole derivatives. ijirt.orgresearchgate.net The reaction of a chalcone with hydrazine hydrate typically yields an N-unsubstituted pyrazole, while the use of a substituted hydrazine, such as phenylhydrazine, results in an N-substituted pyrazole. thepharmajournal.comnih.gov
Green Chemistry Approaches in this compound Synthesis
Traditional methods for pyrazole synthesis often involve harsh reaction conditions, organic solvents, and high temperatures. sci-hub.se In recent years, there has been a significant shift towards developing more environmentally benign and economically favorable methods for synthesizing pyrazoles. sci-hub.seresearchgate.net These "green" approaches include microwave irradiation, ultrasonication, reactions at room temperature, and the use of water as a solvent or solvent-free conditions. sci-hub.seresearchgate.net
For the synthesis of pyrazole derivatives, several green methodologies have been reported, which could be adapted for this compound. These include:
Catalyst-free synthesis : Some pyrazole derivatives have been synthesized through simple condensation reactions in a catalyst-free environment, which minimizes waste and simplifies purification. mdpi.com
Use of green catalysts : Readily available, inexpensive, and non-toxic catalysts like ammonium (B1175870) chloride have been employed in Knorr pyrazole synthesis, using renewable solvents like ethanol. jetir.org
Heterogeneous catalysis : The use of heterogeneous catalysts, such as nano-ZnO or magnetic nano-[CoFe2O4], allows for easy recovery and reuse of the catalyst, contributing to a more sustainable process. researchgate.netmdpi.com These catalysts have been used in one-pot, multicomponent reactions to produce pyrazole derivatives in high yields. researchgate.netmdpi.com
Solvent-free conditions : Grinding techniques have been successfully used for the synthesis of pyrazole chalcones without the need for a solvent, reducing environmental impact. researchgate.net
Aqueous medium : Water is considered a universal green solvent, and its use in multicomponent reactions for pyrazole synthesis is highly advantageous due to its non-toxic nature and the ease of product isolation. researchgate.net
While specific green synthesis protocols for this compound are not extensively detailed, the principles of green chemistry are broadly applicable to the general synthetic routes for pyrazoles, such as the reaction of 1,3-dicarbonyl compounds with hydrazines. jetir.orgmdpi.com
Derivatization Strategies of the this compound Scaffold
The this compound core contains several reactive sites that allow for a wide range of derivatization strategies. These modifications can be targeted at the hydroxyl group, the bromophenyl moiety, and the pyrazole ring itself, enabling the synthesis of a diverse library of analogues.
Functionalization at the Hydroxyl Group
The 3-hydroxy-1H-pyrazole tautomer exists in equilibrium with its pyrazolone form. The hydroxyl group is a key site for functionalization. One common reaction is methylation. For instance, treatment of 4-bromo-1-phenyl-1H-pyrazol-3-ol with sodium hydride and methyl iodide results in the corresponding 3-methoxy derivative. researchgate.net This O-alkylation is important as it can protect the hydroxyl group, which might be unfavorable in certain subsequent reactions like metalation or some cross-couplings. researchgate.net
Another derivatization strategy involves converting the hydroxyl group into a triflate (trifluoromethanesulfonate). Pyrazolones can be readily O-triflated, and these triflates are excellent precursors for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents at the C3 position. ktu.edu
Modifications on the Bromophenyl Moiety
The bromine atom on the phenyl ring is a versatile handle for introducing molecular diversity, primarily through transition-metal-catalyzed cross-coupling reactions. researchgate.net
Suzuki-Miyaura Coupling : This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. masterorganicchemistry.com The bromo-substituted pyrazole can be coupled with a wide range of aryl or heteroaryl boronic acids to generate biaryl structures. rsc.orgmdpi.com For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully arylated using various arylboronic acids with a Pd(PPh₃)₄ catalyst. mdpi.com Similarly, 4-bromo-3,5-dinitro-1H-pyrazole undergoes Suzuki coupling with electron-rich, electron-deficient, or sterically demanding boronic acids. rsc.org This method tolerates a variety of functional groups and generally proceeds under mild conditions. nih.gov
Heck Reaction : The Heck reaction, also palladium-catalyzed, forms a carbon-carbon bond between the aryl halide and an alkene. masterorganicchemistry.comyoutube.com This allows for the introduction of vinyl groups onto the bromophenyl ring. researchgate.net The reaction typically involves a palladium catalyst and a base. youtube.com
Table 2: Cross-Coupling Reactions on Bromophenyl-Substituted Heterocycles
| Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄, base, 70-80°C | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | mdpi.com |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Aryl/heteroaryl/styryl boronic acids | XPhos Pd G2 | 4-Substituted-3,5-dinitropyrazoles | rsc.org |
| 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | Acrolein diethyl acetal | Palladium catalyst | Heck coupling product | researchgate.net |
| 4-Iodo-1H-pyrazoles | Alcohols | CuI, K-t-butoxide, microwave | 4-Alkoxy-1H-pyrazoles | researchgate.net |
Substitution Pattern Variations on the Pyrazole Ring
The pyrazole ring itself offers opportunities for substitution. The reactivity of the ring is dictated by the electronic nature of the two nitrogen atoms. pharmaguideline.com Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, preferentially occur at the C4 position, which is the most nucleophilic carbon on the ring. nih.govresearchgate.netnih.govrrbdavc.org
For example, direct bromination of pyrazoles can be achieved to yield 4-bromopyrazoles. researchgate.net Similarly, thiocyanation at the C4 position has been accomplished using reagents like NH₄SCN and an oxidant. beilstein-journals.org The Vilsmeier-Haack reaction is a classic method for introducing a formyl group (–CHO) at the C4 position of pyrazoles, starting from the corresponding hydrazones. nih.govumich.edusemanticscholar.org This formyl group can then be further manipulated. For instance, 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been synthesized using this method. nih.gov
The C5 position is known to have the most acidic C-H bond, and it can be selectively deprotonated by strong bases, allowing for subsequent reactions with electrophiles. nih.gov The inherent reactivity of the pyrazole nucleus allows for regioselective functionalization, providing access to a wide array of substituted derivatives. researchgate.netrsc.org
Advanced Spectroscopic Characterization and Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful, non-destructive technique that provides a detailed map of the carbon and hydrogen framework of a molecule, confirming the connectivity and electronic environment of each atom.
1H NMR Spectral Analysis: Proton Environments and Coupling Constants
The 1H NMR spectrum of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole is expected to show distinct signals for the protons on the pyrazole (B372694) and the 4-bromophenyl rings. The protons on the pyrazole ring, H-4 and H-5, would appear as doublets due to their coupling to each other. Based on similar structures, the H-4 proton is anticipated to resonate upfield, while the H-5 proton, being adjacent to the nitrogen atom and influenced by the phenyl ring, would appear more downfield.
The 4-bromophenyl group presents a classic AA'BB' system, which often appears as two distinct doublets in the aromatic region of the spectrum. The protons ortho to the pyrazole ring (H-2' and H-6') would be chemically equivalent, as would the protons meta to the pyrazole ring (H-3' and H-5'). The hydroxyl proton (-OH) at the C-3 position of the pyrazole ring is expected to appear as a broad singlet, with its chemical shift being dependent on solvent and concentration.
Table 1: Predicted 1H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 | ~6.0-6.5 | Doublet | ~2-3 |
| H-5 | ~7.5-8.0 | Doublet | ~2-3 |
| H-2', H-6' | ~7.6-7.9 | Doublet | ~8-9 |
| H-3', H-5' | ~7.5-7.8 | Doublet | ~8-9 |
13C NMR Spectral Analysis: Carbon Framework Characterization
The 13C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. In this compound, eight distinct carbon signals are expected. The C-3 carbon, attached to the hydroxyl group, would be significantly deshielded and appear at a high chemical shift. The C-5 carbon, adjacent to the nitrogen and the phenyl ring, would also be downfield, while the C-4 carbon would be found at a more upfield position.
The carbons of the 4-bromophenyl ring will also show characteristic shifts. The carbon atom attached to the pyrazole ring (C-1') and the carbon atom bearing the bromine (C-4') will have distinct chemical shifts, as will the ortho (C-2', C-6') and meta (C-3', C-5') carbons.
Table 2: Predicted 13C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-3 | ~160-165 |
| C-4 | ~90-95 |
| C-5 | ~130-135 |
| C-1' | ~137-140 |
| C-2', C-6' | ~120-125 |
| C-3', C-5' | ~132-135 |
Two-Dimensional NMR Techniques (COSY, HMBC, DEPT) in Complex Structure Determination
To unambiguously assign all proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A 1H-1H COSY spectrum would show a correlation cross-peak between the H-4 and H-5 protons of the pyrazole ring, confirming their adjacent relationship. It would also show correlations between the coupled protons on the 4-bromophenyl ring.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing the connectivity between the two ring systems. Key correlations would be expected between the H-5 proton and the C-1' and C-3 carbons, and between the H-4 proton and the C-5 and C-3 carbons. Additionally, correlations between the protons of the phenyl ring and the carbons of the pyrazole ring would definitively establish the point of attachment.
DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment would be used to differentiate the carbon signals. The CH carbons (C-4, C-5, C-2', C-6', C-3', C-5') would appear as positive signals, while any CH2 carbons would be negative and quaternary carbons would be absent. This would confirm the number of protons attached to each carbon in the rings.
Vibrational Spectroscopy: Infrared (IR) Studies
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Characteristic Absorption Bands of Pyrazole Ring and Substituents
The IR spectrum of this compound will exhibit several key absorption bands. A broad band in the region of 3400-3100 cm-1 is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic and pyrazole rings are expected in the 3150-3000 cm-1 range.
The stretching vibrations of the C=N and C=C bonds within the pyrazole and phenyl rings will appear in the 1600-1450 cm-1 region. A strong band around 1590 cm-1 can often be attributed to the C=N stretching of the pyrazole ring. The C-Br stretching vibration is expected to appear as a strong absorption in the fingerprint region, typically below 700 cm-1.
Correlation of Vibrational Modes with Molecular Structure
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm-1) |
|---|---|
| O-H Stretch | 3400-3100 (broad) |
| Aromatic/Pyrazole C-H Stretch | 3150-3000 |
| C=N Stretch (Pyrazole) | ~1590 |
| C=C Stretch (Aromatic/Pyrazole) | 1600-1450 |
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis
UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, providing information about the chromophoric systems present.
The UV-Vis spectrum of pyrazole-based compounds is characterized by absorption bands originating from π → π* and n → π* electronic transitions. ekb.eg The primary chromophores in this compound are the pyrazole ring and the substituted bromophenyl ring. The electronic system of the pyrazole ring, coupled with the phenyl ring, creates a conjugated system that influences the absorption maxima. nih.gov
The interaction between the pyrazole and the bromophenyl moieties can lead to intramolecular charge transfer (ICT), which significantly affects the electronic absorption spectrum. nih.gov The presence of the bromine atom and the hydroxyl group as substituents further modifies the energy of the molecular orbitals.
Detailed studies on similar pyrazole derivatives indicate that the absorption spectra typically exhibit intense bands in the UV region. For instance, a related compound, 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole, shows calculated HOMO-LUMO energy gaps that correspond to electronic transitions within the molecule, confirming charge transfer characteristics. nih.gov The electronic spectra of pyrazole derivatives often display two main absorption bands. researchgate.net One band can be attributed to the pyrazole system and another to the substituted benzene (B151609) ring. researchgate.net
Table 1: Representative Electronic Transitions for Pyrazole Derivatives
| Transition Type | Typical Wavelength (λmax) Range (nm) | Chromophore |
|---|---|---|
| π → π* | 230 - 280 | Phenyl and Pyrazole rings |
This table presents typical data for pyrazole derivatives; specific values for this compound may vary.
The polarity of the solvent can significantly influence the position and intensity of absorption bands in the UV-Vis spectrum, a phenomenon known as solvatochromism. youtube.com The interactions between the solvent and the solute molecule, such as dipole-dipole interactions and hydrogen bonding, can alter the energy levels of the ground and excited states. ekb.egresearchgate.net
In polar solvents, molecules with polar groups like the hydroxyl group in this compound are likely to exhibit shifts in their absorption maxima. youtube.com For pyrazole derivatives, an increase in solvent polarity often leads to a bathochromic (red) shift, indicating that the excited state is more polar than the ground state and is thus stabilized by the polar solvent. ekb.eg For example, studies on other pyrazole systems have shown that solvents capable of hydrogen bonding can play a significant role in the observed spectral shifts. researchgate.net The use of solvents with varying polarities, such as ethanol (B145695), methanol, and dimethylformamide (DMF), can cause noticeable differences in the λmax values. ekb.eg
Table 2: Hypothetical Solvent Effects on λmax of this compound
| Solvent | Polarity | Expected Shift in λmax |
|---|---|---|
| Hexane (Non-polar) | Low | Baseline absorption |
| Ethanol (Polar, Protic) | High | Bathochromic (Red) Shift |
This table illustrates the expected trends based on general principles of solvatochromism in related compounds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. The molecular ion peak (M+) provides the molecular weight of the compound. For this compound, the presence of bromine is a key indicator due to its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), resulting in M+ and M+2 peaks of nearly equal intensity. researchgate.net
The fragmentation of pyrazole derivatives in the mass spectrometer typically involves the cleavage of the heterocyclic ring and the loss of substituents. The fragmentation pathways are crucial for confirming the molecular structure. Common fragmentation patterns for related pyrazoline structures include the loss of the substituents on the phenyl ring and cleavage of the pyrazoline ring itself. researchgate.net The fragmentation of bipyrazole compounds also shows cleavage that can separate the two pyrazole units or lead to the loss of side chains. researchgate.net For a compound like this compound, expected fragmentation could involve the loss of a bromine atom, a hydroxyl radical, or cleavage of the pyrazole ring.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M]+ | 239/241 | Molecular ion peak (with 79Br/81Br isotopes) |
| [M-Br]+ | 160 | Loss of Bromine atom |
| [M-OH]+ | 222/224 | Loss of Hydroxyl radical |
| [C6H4Br]+ | 155/157 | Bromophenyl cation |
This table contains predicted values for this compound based on its structure and common fragmentation patterns of related compounds.
Crystallographic Analysis and Solid State Structural Investigations
Single-Crystal X-ray Diffraction (XRD) for Absolute Structure Determination
A definitive understanding of the atomic arrangement within a crystal of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole would necessitate a single-crystal XRD experiment. This technique would unambiguously determine the absolute structure, including the precise coordinates of each atom in the unit cell. Such an analysis would reveal the crystal system, space group, and unit cell dimensions, which are the fundamental parameters describing the crystalline lattice. While studies on related bromophenyl-pyrazole derivatives exist, specific crystallographic data for the title compound, including its CCDC (Cambridge Crystallographic Data Centre) deposition number, were not found in the conducted search of publicly accessible scientific literature.
Intermolecular Interactions in the Crystalline Lattice
The way molecules of this compound pack in the solid state is governed by a variety of intermolecular interactions. These non-covalent forces are crucial in determining the stability and physical properties of the crystal.
Classical Hydrogen Bonding Networks (C-H...O, C-H...π)
The presence of a hydroxyl group (-OH) and C-H bonds in the molecule suggests the potential for the formation of hydrogen bonding networks. The hydroxyl group can act as a hydrogen bond donor, potentially forming O-H...N or O-H...O hydrogen bonds with neighboring molecules. Additionally, weaker C-H...O and C-H...π interactions, where a hydrogen atom on a carbon atom interacts with an oxygen atom or the π-system of the pyrazole (B372694) or phenyl ring, are also expected to play a role in the crystal packing. The geometry of these interactions (donor-acceptor distance and angle) would be a key outcome of a crystallographic study.
Supramolecular Architectures and Crystal Packing Motifs
The interplay of the aforementioned intermolecular interactions leads to the formation of specific supramolecular architectures and crystal packing motifs.
Helical Supramolecular Chains
In the crystal structures of some related pyrazole derivatives, the molecules have been observed to self-assemble into helical supramolecular chains through a network of hydrogen bonds. For example, in the case of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, C—H···O interactions lead to the formation of a helical chain along a crystallographic axis. nih.gov It is plausible that this compound could also form similar or other intricate one-, two-, or three-dimensional networks, potentially including helical motifs, driven by hydrogen bonding and other non-covalent interactions. A detailed crystallographic investigation would be necessary to confirm the presence and nature of such supramolecular assemblies.
Two-Dimensional Layered Assemblies
In the crystal structure of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol, the molecules organize into distinct inversion dimers. nih.gov These dimers are formed through pairs of strong O-H···N hydrogen bonds, creating a characteristic R22(8) graph-set motif. This robust and highly directional interaction is a common feature in molecules possessing both a hydrogen-bond donor (the hydroxyl group) and an acceptor (the pyrazole nitrogen atom).
It is highly probable that this compound would exhibit a similar dimeric motif driven by the same O-H···N hydrogen bonds. The substitution of chlorine with bromine is not expected to alter this primary hydrogen-bonding interaction significantly. However, the larger and more polarizable bromine atom could influence the secondary interactions between the dimers. The potential for halogen bonding (C-Br···O or C-Br···N interactions) or modified π-π stacking geometries could lead to a more pronounced two-dimensional layered assembly compared to its chloro counterpart. The interplay between the strong hydrogen-bonded dimers and these weaker, yet significant, intermolecular forces would ultimately define the complete three-dimensional supramolecular architecture.
The following tables present the crystallographic data and hydrogen bond geometry for the analogous compound, 1-(4-Chlorophenyl)-1H-pyrazol-3-ol, which serves as a predictive model for the bromo-derivative. nih.gov
Interactive Data Table: Crystal Data and Structure Refinement for 1-(4-Chlorophenyl)-1H-pyrazol-3-ol nih.gov
| Parameter | Value |
| Empirical Formula | C₉H₇ClN₂O |
| Formula Weight | 194.62 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.6461 (19) |
| b (Å) | 13.833 (3) |
| c (Å) | 6.5045 (13) |
| β (°) | 94.33 (3) |
| Volume (ų) | 865.4 (3) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation type | Mo Kα |
| µ (mm⁻¹) | 0.40 |
Interactive Data Table: Hydrogen-bond Geometry (Å, °) for 1-(4-Chlorophenyl)-1H-pyrazol-3-ol nih.gov
| D—H···A | D—H | H···A | D···A | D—H···A (°) |
| O1—H1···N2ⁱ | 0.82 | 1.98 | 2.793 (4) | 171 |
| Symmetry codes: (i) -x+1, -y+1, -z+1 |
Computational and Theoretical Studies: Elucidating Reactivity and Interactions
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and properties of molecular systems. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other key characteristics.
Geometry Optimization and Energetic Profiles
The first step in most computational studies is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For pyrazole (B372694) derivatives, DFT calculations are used to determine bond lengths, bond angles, and dihedral angles.
For instance, in a study of the related compound 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde , DFT calculations revealed significant twists in its structure. The dihedral angles between the central pyrazole ring and the N- and C-bound benzene (B151609) rings were found to be 13.70° and 36.48°, respectively. nih.govresearchgate.net This non-planar arrangement is a critical feature influencing the molecule's crystal packing and intermolecular interactions. nih.govresearchgate.net Similarly, the carbaldehyde group was found to be twisted out of the plane of the pyrazole ring. nih.govresearchgate.net In another crystal structure of the same molecule, two independent molecules were observed with slightly different geometries, showcasing the conformational flexibility of such systems. researchgate.net
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
In computational studies of various pyrazole derivatives, the HOMO-LUMO gap is a frequently calculated parameter to predict reactivity. nih.govnih.gov For example, in an analysis of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, a small HOMO-LUMO energy gap was calculated, indicating that charge transfer occurs within the molecule, rendering it chemically reactive. nih.gov For a thiazole (B1198619) derivative containing a bromophenyl group, DFT calculations showed a HOMO-LUMO energy gap of approximately 4.573 eV in the gaseous phase. nih.gov The distribution of these frontier orbitals is also significant; typically, the HOMO is localized on electron-rich parts of the molecule, while the LUMO is found on electron-deficient regions, indicating the likely sites for electrophilic and nucleophilic attack.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Thiazole derivative with bromophenyl group (in gas phase) | Not specified | Not specified | 4.573 | nih.gov |
| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide | Not specified | Not specified | Small, indicating reactivity | nih.gov |
Quantum Chemical Descriptors of Reactivity
From the HOMO and LUMO energies, a range of quantum chemical descriptors can be derived. These parameters provide a quantitative measure of a molecule's reactivity and are instrumental in structure-activity relationship studies.
Electronegativity, Chemical Potential, and Chemical Hardness
These global reactivity descriptors help to quantify the reactive nature of a molecule.
Electronegativity (χ) measures a molecule's ability to attract electrons.
Chemical Potential (μ) , which is the negative of electronegativity, describes the tendency of electrons to escape from a system. A more negative chemical potential suggests a higher propensity to donate electrons. mdpi.com
Chemical Hardness (η) indicates the resistance of a molecule to change its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."
These parameters are calculated using the energies of the HOMO and LUMO. For instance, in a study of a complex furanone derivative, the chemical potential was calculated to be -4.5031 eV, suggesting a tendency to lose electrons. mdpi.com
Electrophilicity and Nucleophilicity Indices
The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, making it a measure of its electrophilic nature. Conversely, the nucleophilicity index (Nu) measures its electron-donating capability. These indices are crucial for predicting how a molecule will behave in a chemical reaction. For various pyrazole derivatives, these indices are calculated to understand their reaction mechanisms, such as their propensity for electrophilic substitution or nucleophilic attack, which are characteristic reactions of the pyrazole ring system. unar.ac.idnih.gov
| Compound | Chemical Potential (μ) (eV) | Hardness (η) (eV) | Electrophilicity (ω) (eV) | Reference |
|---|---|---|---|---|
| (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one | -4.5031 | Not specified | Not specified | mdpi.com |
Molecular Electrostatic Surface Potential (MESP) Mapping
The Molecular Electrostatic Potential (MESP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting the sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions, such as hydrogen bonding.
In an MESP map, regions of negative potential (typically colored red or yellow) correspond to areas with an excess of electrons and are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. These are usually located around hydrogen atoms, particularly those attached to electronegative atoms.
For pyrazole derivatives, MESP maps clearly identify the reactive centers. For example, in pyrazole-based compounds, the nitrogen atoms of the pyrazole ring and the oxygen of a carbonyl group, if present, typically show strong negative electrostatic potential, indicating their role as hydrogen bond acceptors. unar.ac.id In a study on a thiazole derivative, the MESP map was used to visualize the charge distribution and identify the reactive sites on the molecular surface. nih.gov This information is critical for understanding how the molecule will interact with biological receptors, where electrostatic complementarity is often a key determinant of binding affinity.
Theoretical Prediction of Spectroscopic Parameters
Density Functional Theory (DFT) has become a standard method for predicting the spectroscopic properties of molecules with a high degree of accuracy. These theoretical predictions are invaluable for interpreting experimental spectra and understanding the fundamental vibrational and electronic properties of the molecule.
Theoretical vibrational analysis, typically performed using DFT methods like B3LYP, can predict the infrared (IR) and Raman spectra of a molecule. These calculations determine the harmonic vibrational frequencies corresponding to specific molecular motions (e.g., stretching, bending, and torsional modes). For pyrazole derivatives, characteristic vibrations include the N-H and O-H stretching, C-H stretching of the aromatic rings, C=N and N-N stretching of the pyrazole ring, and C-Br stretching.
While specific computational studies on the vibrational spectra of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole are not extensively detailed in the available literature, analysis of related compounds like 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole shows that DFT calculations can effectively assign the bands observed in experimental FT-IR and FT-Raman spectra. nih.gov For the title compound, key predicted vibrational frequencies would be expected for the O-H, N-H, C=C, C-N, and C-Br bonds, providing a theoretical fingerprint of the molecule. For example, studies on similar pyrazoles show aromatic C-H stretching vibrations are typically predicted in the 3100-3000 cm⁻¹ region. derpharmachemica.com
Table 1: Representative Predicted Vibrational Modes for Pyrazole Derivatives
| Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretch | 3400 - 3600 |
| N-H Stretch | 3100 - 3300 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=N Stretch (Pyrazole) | 1550 - 1650 |
| C=C Stretch (Aromatic) | 1400 - 1600 |
| C-Br Stretch | 500 - 650 |
Note: This table represents typical values for this class of compounds and is not based on a specific calculation for this compound.
The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. asrjetsjournal.orgnih.gov By predicting the ¹H and ¹³C NMR spectra, the GIAO method helps in the structural elucidation of newly synthesized compounds and allows for a direct comparison between theoretical and experimental data. nih.govnih.gov
For this compound, GIAO calculations would predict the chemical shifts for the protons and carbons of the bromophenyl and hydroxypyrazole rings. The predicted shifts are sensitive to the electronic environment of each nucleus. For instance, the protons on the bromophenyl ring would show distinct signals influenced by the electron-withdrawing bromine atom. Similarly, the carbons of the pyrazole ring would have their shifts determined by the adjacent nitrogen and oxygen atoms. Studies on related pyrazoles have shown that DFT calculations can predict ¹H and ¹³C chemical shifts with a high degree of accuracy, often with errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C.
Advanced Computational Techniques
Beyond static properties, advanced computational methods can simulate the dynamic nature of molecules and provide deeper insights into their electronic structure and stability.
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can provide detailed information on the conformational flexibility, stability, and intermolecular interactions of a compound in a simulated environment (e.g., in solution). For this compound, MD simulations could be used to explore the stability of its interactions when bound to a biological target, such as an enzyme's active site. researchgate.netresearchgate.net These simulations can reveal how the ligand-protein complex behaves over time, confirming the stability of binding poses identified through molecular docking. nih.govresearchgate.net
Natural Bond Orbital (NBO) analysis is a theoretical method that interprets the molecular wavefunction in terms of localized, intuitive chemical concepts like bonds, lone pairs, and atomic orbitals. NBO analysis provides quantitative information about charge distribution and the stabilizing effects of electron delocalization (hyperconjugative interactions) within a molecule. nih.govunar.ac.id
In this compound, NBO analysis would elucidate the nature of the chemical bonds and the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. nih.gov These interactions, reported as second-order perturbation energies (E(2)), quantify the stability gained from charge transfer events, such as the interaction between the lone pairs of nitrogen or oxygen and the antibonding orbitals of the pyrazole and phenyl rings. nih.gov Such analyses on similar pyrazole structures have confirmed the occurrence of intramolecular charge transfer, which is crucial for understanding the molecule's electronic properties and reactivity. nih.govresearchgate.net
In Silico Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. amazonaws.comallsubjectjournal.com These in silico studies are fundamental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. nih.gov
For this compound, molecular docking studies could be performed against various protein targets to predict its binding affinity and interaction patterns. Pyrazole derivatives have been docked against a wide range of targets, including enzymes like carbonic anhydrase and various protein kinases. nih.govunar.ac.id The docking results typically include a binding energy score (e.g., in kcal/mol), which indicates the strength of the interaction, and a detailed view of the intermolecular bonds (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand in the protein's active site. researchgate.netamazonaws.com Such studies can identify key amino acid residues involved in the binding, providing a rationale for the molecule's potential biological activity and guiding further optimization. unar.ac.id
Ligand-Protein Interactions and Binding Affinity Prediction
Computational docking is a key technique used to predict the preferred orientation of a ligand when bound to a target protein. This method helps in understanding the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. The binding affinity, often expressed as a binding energy or inhibition constant (Ki), quantifies the strength of this interaction.
For pyrazole derivatives, molecular docking studies have been widely employed to explore their potential as inhibitors of various enzymes. For instance, various pyrazole compounds have been docked into the active sites of enzymes like cyclooxygenase (COX), lipoxygenase, and different protein kinases, which are crucial targets in inflammation and cancer. nih.gov The binding affinity of these compounds is influenced by the nature and position of substituents on the pyrazole ring and the phenyl ring.
In the context of this compound, the 3-hydroxy group is a potential hydrogen bond donor and acceptor, which could facilitate strong interactions with amino acid residues in a protein's active site. The 4-bromophenyl group, with its bulky and hydrophobic nature, can engage in van der Waals and hydrophobic interactions within a binding pocket. The bromine atom itself can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.
Predicting the binding affinity of this compound would involve docking it against a library of known protein targets. The calculated binding energies would provide a rank-ordering of its potential affinity for different proteins, highlighting the most promising candidates for further investigation. For example, studies on similar pyrazole structures have shown that the pyrazole core can mimic the interactions of ATP in the hinge region of kinases. nih.gov
Table 1: Predicted Binding Affinities of a Hypothetical Pyrazole Derivative with Various Protein Targets (Illustrative Example)
| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Interaction Types |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |
| Tumor Necrosis Factor-alpha (TNF-α) | -7.2 | Tyr59, Tyr119, Gln61 | Hydrogen Bond, Pi-Pi Stacking |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -9.1 | Cys919, Asp1046, Glu885 | Hydrogen Bond, Halogen Bond |
| p38 Mitogen-Activated Protein Kinase | -8.8 | Met109, Gly110, Lys53 | Hydrogen Bond, Hydrophobic |
Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Identification of Potential Pharmacological Targets and Binding Sites
The identification of potential pharmacological targets is a crucial step in drug discovery. Computational approaches, such as reverse docking and pharmacophore modeling, can screen a vast number of proteins to find potential binding partners for a given ligand.
For this compound, a pharmacophore model can be constructed based on its key chemical features: a hydrogen bond donor/acceptor (the hydroxyl group), a hydrogen bond acceptor (the pyrazole nitrogens), an aromatic ring, and a hydrophobic feature (the bromophenyl group). This model can then be used to search databases of protein structures to identify those with complementary binding sites.
General studies on pyrazole derivatives have indicated their potential to target a wide range of proteins involved in various diseases. These include enzymes like kinases, which are implicated in cancer and inflammatory disorders, as well as receptors and ion channels. nih.govnih.gov The specific substitution pattern of this compound would determine its selectivity towards particular targets.
For example, the presence of the 4-bromophenyl group might confer selectivity for proteins with a hydrophobic pocket that can accommodate this substituent. The 3-hydroxy group could be critical for interacting with polar residues, such as serine, threonine, or tyrosine, or with the peptide backbone of the protein.
Table 2: Potential Pharmacological Targets for Pyrazole Derivatives Identified Through Computational Screening (General Examples)
| Protein Family | Specific Target Examples | Associated Disease Area | Rationale for Targeting with Pyrazole Derivatives |
| Kinases | VEGFR, EGFR, CDKs | Cancer, Inflammation | Pyrazole scaffold can mimic the purine (B94841) core of ATP. nih.gov |
| Cyclooxygenases | COX-1, COX-2 | Inflammation, Pain | Pyrazole derivatives can fit into the hydrophobic channel of the active site. |
| Monoamine Oxidases | MAO-A, MAO-B | Neurological Disorders | The heterocyclic ring can interact with the flavin cofactor. |
| Aldose Reductase | ALR2 | Diabetic Complications | Potential for hydrogen bonding and hydrophobic interactions in the active site. |
Note: This table provides a general overview for the pyrazole class and specific targets for this compound would require dedicated computational screening.
Biological Activities and Pharmacological Assessment of 1 4 Bromophenyl 3 Hydroxy 1h Pyrazole and Its Derivatives
Anti-tubercular Activity Against Mycobacterium tuberculosis
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel anti-tubercular agents. nih.govnih.gov Pyrazole-containing derivatives have been extensively synthesized and investigated as potential candidates to address this global health challenge, with some demonstrating significant potency against various Mtb strains. nih.govresearchgate.net
The in vitro anti-tubercular efficacy of pyrazole (B372694) derivatives is commonly quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of bacteria. Studies have evaluated various pyrazole analogues against the H37Rv and other strains of M. tuberculosis.
For instance, a series of pyrazolylpyrazoline derivatives were tested against the H37Rv strain using the Lowenstein–Jensen slope technique. acs.org Among the synthesized compounds, some demonstrated excellent inhibitory activity. Specifically, compounds designated as 9k and 9o were found to be particularly potent, with MIC values of 12.5 µg/mL and inhibition percentages of 98% and 99%, respectively. acs.org Other derivatives in the same series, 9l and 9p , also showed good potency with an MIC of 25 µg/mL. acs.org
In another study, phenotypic screening of a small molecule library against Mycobacterium bovis BCG identified a nitroso-containing pyrazole derivative, NSC 18725 (3,5-dimethyl-4-nitroso-1-phenyl-1H-pyrazole), as a highly potent scaffold with an MIC₉₉ value of 0.3125 μM. nih.gov Structure-activity relationship (SAR) studies revealed that a derivative with a para-chlorophenyl substitution at the N-1 position of the pyrazole ring was the most active. nih.gov The following table summarizes MIC values for selected pyrazole derivatives against M. tuberculosis.
| Compound | Derivative Type | MIC (µg/mL) | Strain | Reference |
|---|---|---|---|---|
| 9k | Pyrazolylpyrazoline-tetrazole hybrid | 12.5 | M. tuberculosis H37Rv | acs.org |
| 9o | Pyrazolylpyrazoline-tetrazole hybrid | 12.5 | M. tuberculosis H37Rv | acs.org |
| 9l | Pyrazolylpyrazoline-tetrazole hybrid | 25 | M. tuberculosis H37Rv | acs.org |
| 9p | Pyrazolylpyrazoline-tetrazole hybrid | 25 | M. tuberculosis H37Rv | acs.org |
| NSC 18725 | Nitroso-pyrazole | 0.1 (converted from 0.3125 µM) | M. tuberculosis | nih.gov |
| MS208 | Dichloro-phenyl pyrazole | 12.5 | M. tuberculosis | mdpi.com |
The precise mechanisms of action for the anti-tubercular effects of many pyrazole derivatives are still under investigation. researchgate.net While the prokaryotic arylamine N-acetyltransferase (NAT) enzyme is a known factor in mycobacterial metabolism and drug resistance, its inhibition is not a widely reported mechanism for the anti-mycobacterial activity of pyrazole-based compounds. Research on the M. tuberculosis NAT enzyme (TBNAT) has shown it can acetylate and thereby inactivate drugs like para-aminosalicylic acid (PAS), leading to drug resistance. nih.gov
However, studies on pyrazole derivatives suggest other potential mechanisms of action. Some pyrazole-based compounds have been identified as inhibitors of UDP-galactopyranose mutase (UGM), an essential enzyme in the synthesis of the mycobacterial cell wall that is absent in mammals, making it an attractive drug target. mdpi.com Other research has focused on the inhibition of cytochrome P450 enzymes, such as CYP121A1, which are essential for the survival of M. tuberculosis. cardiff.ac.uk One study demonstrated that a series of imidazole (B134444) and triazole diarylpyrazole derivatives could bind to and inhibit Mtb CYP121A1. cardiff.ac.uk These findings suggest that the anti-tubercular effects of pyrazoles may stem from targeting unique and essential mycobacterial pathways other than arylamine N-acetyltransferase.
Anti-inflammatory Activity
Pyrazole derivatives are widely recognized for their anti-inflammatory properties, with several compounds developed as clinically used non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The anti-inflammatory action of this class of compounds is primarily attributed to their ability to interfere with the arachidonic acid cascade.
The principal pharmacological effect of many anti-inflammatory pyrazoles arises from their inhibition of cyclooxygenase (COX) enzymes. nih.gov COX enzymes exist in two main isoforms: COX-1, which is constitutively expressed and plays a role in homeostatic functions, and COX-2, which is inducible and is upregulated at sites of inflammation. nih.gov The anti-inflammatory properties of NSAIDs are largely due to the inhibition of COX-2. nih.gov
Research has shown that many pyrazole derivatives are potent and, in some cases, selective inhibitors of COX-2. This selectivity is a key goal in drug design to reduce the gastrointestinal side effects associated with non-selective inhibition of COX-1. For example, a series of pyrazole analogues were evaluated for their COX-1/COX-2 inhibitory activity, with several compounds showing distinctive COX-2 inhibition and selectivity close to that of the reference drug, celecoxib. sigmaaldrich.com The design of these molecules often incorporates bulky hydrophobic groups intended to fit into the larger active site of the COX-2 enzyme. cardiff.ac.uk
Beyond direct COX inhibition, pyrazole derivatives can modulate the inflammatory response by targeting other key mediators. A promising target is the microsomal prostaglandin (B15479496) E₂ synthase-1 (mPGES-1), an enzyme that is inducibly expressed along with COX-2 in response to pro-inflammatory stimuli. nih.gov It catalyzes the conversion of PGH₂, the product of COX enzymes, into prostaglandin E₂ (PGE₂), a major mediator of inflammation and pain. nih.gov
By selectively inhibiting mPGES-1, it is possible to suppress the production of inflammatory PGE₂ without affecting the synthesis of other prostanoids, which may offer a better safety profile than traditional NSAIDs or coxibs. nih.gov Studies have led to the discovery of pyrazole-based compounds, such as those with a 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione scaffold, that are capable of potently inhibiting human mPGES-1 with high selectivity over COX isozymes. nih.gov
Analgesic Activity: Mechanism-Based and in vivo Assessments
The analgesic, or pain-relieving, properties of pyrazole derivatives are closely linked to their anti-inflammatory mechanisms. nih.govrjpbr.com The efficacy of these compounds has been demonstrated in various preclinical models of pain.
Mechanism-based analgesic activity is primarily attributed to the inhibition of prostaglandin synthesis via the COX pathway, as described in section 6.4.1. Prostaglandins, particularly PGE₂, are known to sensitize peripheral nerve endings to other pain-inducing stimuli, thereby lowering the pain threshold. By inhibiting COX-2 and reducing PGE₂ levels, pyrazole derivatives can effectively alleviate inflammatory pain. nih.gov
The analgesic effects of pyrazole compounds have been confirmed through multiple in vivo assessments. The acetic acid-induced writhing test is a common model for evaluating peripheral analgesic activity. In this test, an intraperitoneal injection of acetic acid induces a characteristic stretching behavior (writhing), and effective analgesics reduce the frequency of these writhes. Several studies have shown that pyrazole derivatives significantly reduce the number of writhes in this model. nih.govzsmu.edu.ua
The hot plate test is used to assess centrally mediated analgesic activity. This test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to react (e.g., paw licking or jumping) after administration of a compound indicates an analgesic effect. Pyrazole derivatives have also demonstrated significant activity in the hot plate test, suggesting they may possess central analgesic properties in addition to their peripheral effects. nih.govresearchgate.netresearchgate.net For example, certain pyrazolone (B3327878) derivatives showed a maximal analgesic effect 60 to 90 minutes after administration in the hot plate test. researchgate.net
Antioxidant Activity
The capacity of pyrazole derivatives to counteract oxidative stress has been a significant area of investigation. Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous disease pathologies. The antioxidant potential of these compounds is often evaluated through their ability to scavenge radicals or chelate metals.
Radical scavenging assays are commonly used to determine the antioxidant capacity of chemical compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay and the Ferric Reducing Antioxidant Power (FRAP) assay are two of the most prevalent methods. cropj.com In the DPPH assay, an antioxidant compound donates an electron to the DPPH radical, a stable free radical, causing a color change that can be measured spectrophotometrically. cropj.com The FRAP assay measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form. cropj.com
Several studies have highlighted the potent radical scavenging capabilities of pyrazole derivatives.
A series of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives were synthesized and evaluated for their antioxidant potential using DPPH, nitric oxide, and hydrogen peroxide methods. semanticscholar.org Compounds with electron-donating groups at the para position of the phenyl ring, specifically compounds 4c (with a hydroxyl group) and 4e (with a methoxy (B1213986) group), demonstrated particularly strong antioxidant activity. semanticscholar.org
In a study of novel thienyl-pyrazoles, compounds 5g and 5h showed excellent DPPH radical scavenging activity with IC₅₀ values of 0.245 µM and 0.284 µM, respectively, which were comparable to the standard, ascorbic acid (IC₅₀ = 0.483 µM). nih.gov
Research on ethoxylated pyrazoline derivatives found that compounds with electron-donating substituents were effective antioxidants. ijrps.com Specifically, the derivative with a methoxy group (EH2 ) and another with a hydroxy group (EH9 ) exhibited potent activity in both DPPH and hydrogen peroxide assays. ijrps.com
Another study investigated phenyl-pyrazolone compounds for their free radical scavenging activity using a DPPH assay. mdpi.com The results indicated that compounds EDA , 2 , and 3 displayed the highest antioxidant capacity, with EC₅₀ values in the range of 34–36 μM. mdpi.com
| Compound/Derivative Series | Assay | Key Findings | Reference |
|---|---|---|---|
| 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydes (4c, 4e) | DPPH, H₂O₂, Nitric Oxide | Compounds 4c and 4e showed potent activity, attributed to electron-donating groups. | semanticscholar.org |
| Thienyl-pyrazoles (5g, 5h) | DPPH | Excellent scavenging with IC₅₀ values of 0.245 µM (5g) and 0.284 µM (5h). | nih.gov |
| Ethoxylated pyrazolines (EH2, EH9) | DPPH, H₂O₂ | Potent activity; EH2 (methoxy group) had an IC₅₀ of 9.02 µg/ml (DPPH). | ijrps.com |
| Phenyl-pyrazolones (EDA, 2, 3) | DPPH | High antioxidant capacity with EC₅₀ values of 34-36 μM. | mdpi.com |
Other Significant Pharmacological Profiles
Beyond their antioxidant effects, pyrazole derivatives, including those related to 1-(4-bromophenyl)-3-hydroxy-1H-pyrazole, have been investigated for a range of other therapeutic applications.
Several pyrazole and pyrazoline derivatives have shown promise as anticonvulsant agents. atauni.edu.tr Studies often employ standard preclinical models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice to evaluate efficacy.
A series of 4-bromophenyl semicarbazones were synthesized and evaluated for anticonvulsant activity. nih.gov All tested compounds showed activity in at least one model. nih.gov Notably, compound 12 was active in all screens with low neurotoxicity, while compounds 6 , 11 , and 14 offered greater protection than the standard drug sodium valproate. nih.gov
In another study, newly designed pyrazole derivatives demonstrated significant anticonvulsive activity in mice. nih.gov Compound 7h was identified as the most potent agent in the series. nih.gov
| Compound/Derivative Series | Screening Model | Key Findings | Reference |
|---|---|---|---|
| 4-Bromophenyl semicarbazones (6, 11, 12, 14) | MES, scPTZ | Compound 12 was highly active with low neurotoxicity. Compounds 6, 11, and 14 showed greater protection than sodium valproate. | nih.gov |
| Substituted Pyrazoles (7h) | MES, scPTZ | Compound 7h was identified as the most potent anticonvulsant agent in the series. | nih.gov |
The pyrazole nucleus is a key structural motif in the development of novel antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV). nih.govresearchgate.net
Research on pyrazolo[4,3-c]pyridin-4-one derivatives identified compounds with inhibitory activity against HIV-1. researchgate.net
A series of novel 3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione derivatives were designed, with several showing antiviral potencies against HIV-1 in the single-digit micromolar range. mdpi.com Compounds 9g and 15i were particularly noteworthy for their potent anti-HIV-1 activity (EC₅₀ < 5 µM) and excellent therapeutic indexes (TI > 100). mdpi.com
The antiviral potential of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines was tested against a broad panel of viruses. frontiersin.org The majority of these derivatives effectively interfered with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) in the micromolar range. frontiersin.org
More recently, hydroxyquinoline-pyrazole candidates have been investigated as potential antiviral agents against a range of coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E, showing promising results in viral inhibition assays. rsc.org
| Compound/Derivative Series | Virus Target | Key Findings | Reference |
|---|---|---|---|
| 3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-diones (9g, 15i) | HIV-1 | Potent activity with EC₅₀ < 5 µM and Therapeutic Index > 100. | mdpi.com |
| N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines | YFV, RSV | Showed interference with viral replication in the micromolar range. | frontiersin.org |
| Hydroxyquinoline-pyrazole candidates | Coronaviruses (SARS-CoV-2, MERS-CoV) | Demonstrated promising antiviral activity against a range of coronaviruses. | rsc.org |
Inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a key strategy in managing type 2 diabetes mellitus. Pyrazole-based compounds have emerged as a promising scaffold for developing inhibitors for these enzymes. nih.gov
α-Amylase Inhibition: This enzyme is responsible for breaking down starch into simpler sugars. ajchem-a.com
A study on 4-bromobenzohydrazide (B182510) derivatives revealed good inhibitory activities against α-amylase, with IC₅₀ values ranging from 0.217 µM to 5.5 µM. researchgate.net
Thiazolidin-4-one linked pyrazoles were synthesized and evaluated for α-amylase inhibition. nih.gov Compound 5a demonstrated a remarkable 90.04% inhibition at a concentration of 100 μg/mL. nih.gov
Another study synthesized pyrazole derivatives and tested them against α-amylase purified from the sera of pancreatic cancer patients. ajchem-a.comajchem-a.com The inhibitory effect was found to be concentration-dependent. ajchem-a.comajchem-a.com
α-Glucosidase Inhibition: This enzyme is involved in the final step of carbohydrate digestion. A review of the literature highlights that many pyrazole-based heterocyclic compounds have been developed as promising α-glucosidase inhibitors, making them an attractive area for further research. nih.gov
| Enzyme Target | Compound/Derivative Series | Key Findings | Reference |
|---|---|---|---|
| α-Amylase | 4-Bromobenzohydrazide derivatives | Good inhibitory activity with IC₅₀ values ranging from 0.217 µM to 5.5 µM. | researchgate.net |
| α-Amylase | Thiazolidin-4-one linked pyrazoles (5a) | Compound 5a showed 90.04% inhibition at 100 μg/mL. | nih.gov |
| α-Glucosidase | Pyrazole-based heterocycles | Identified as a promising scaffold for developing potent inhibitors. | nih.gov |
Antileishmanial Activity
Leishmaniasis is a significant parasitic disease prevalent in tropical and subtropical regions, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. nih.govnih.gov Pyrazole derivatives have been investigated for their potential antileishmanial effects. In one study, a series of pyrazole and pyrano[2,3-c]pyrazole derivatives were evaluated for their in vitro activity against Leishmania major promastigotes. nih.govnih.gov
Among the tested pyrazole derivatives, several compounds exhibited promising activity. For instance, compounds designated as P1, P5, and P8 showed significant antileishmanial effects with IC50 values of 35.53, 36.79, and 37.40 μg/mL, respectively. nih.govnih.gov These values were notably lower than that of the standard drug, Glucantime, which had an IC50 of 97.31 μg/mL. nih.govnih.gov Structure-activity relationship (SAR) analysis revealed that the presence of a chlorine group, either on the pyrazole ring or the phenyl ring, was favorable for antileishmanial activity. nih.gov Conversely, the introduction of a 4-bromo (4-Br) group on the phenyl ring was found to diminish the activity of the pyrazole derivatives. nih.gov
Further research into 1-aryl-1H-pyrazole-4-carboximidamide derivatives also explored their effects against Leishmania amazonensis. researchgate.netscielo.br While some of these compounds demonstrated activity, their potency was less than the standard drug, pentamidine. researchgate.net
Table 1: Antileishmanial Activity of Selected Pyrazole Derivatives against L. major
| Compound | IC50 (μg/mL) |
|---|---|
| P1 | 35.53 nih.govnih.gov |
| P5 | 36.79 nih.govnih.gov |
| P8 | 37.40 nih.govnih.gov |
Antidiabetic Activity
Diabetes mellitus is a metabolic disorder characterized by high blood sugar levels resulting from defects in insulin (B600854) secretion or action. nih.gov Pyrazole derivatives have emerged as a class of compounds with potential antidiabetic properties. nih.govmdpi.com Research has focused on designing and synthesizing pyrazole-3-one derivatives as potential hypoglycemic agents. nih.gov
In a study utilizing alloxan-induced diabetic rats, a series of synthesized pyrazole-3-one derivatives were tested for their in vivo hypoglycemic activity, with metformin (B114582) used as a standard for comparison. nih.gov Among the compounds tested, a sulphonamide derivative of pyrazole-3-one (designated as Compound 4) was identified as the most potent in the series. nih.gov The design of these compounds was guided by docking studies with previously reported antidiabetic pyrazole compounds, suggesting that these molecules may exert their effects through interactions with key biological targets involved in glucose metabolism. nih.gov Substituted pyrazole-4-carboxylic acids have also been reported for their hypoglycemic effects. nih.gov
Antidepressant Activity
Depression is a widespread mental health condition often associated with imbalances in neurotransmitter levels. nih.gov Pyrazoline, a dihydro derivative of pyrazole, and other related pyrazole compounds have been a focus of research for developing new antidepressant agents. nih.govresearchgate.netnih.gov Many of these compounds are investigated for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. nih.govnih.gov
A series of 1-acetyl-3-(4-hydroxyphenyl)-5-phenyl-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and evaluated for their ability to inhibit MAO-A and MAO-B isoforms. nih.gov The results indicated that these compounds were reversible, potent, and selective inhibitors of MAO-A. nih.gov In other studies, pyrazoline derivatives were synthesized and evaluated for antidepressant activity using models such as the tail suspension test (TST) and forced swimming test (FST). researchgate.net The presence of electron-withdrawing groups on the phenyl rings of the pyrazoline structure was suggested to be potentially responsible for the observed antidepressant activity. researchgate.net These findings suggest that pyrazoline derivatives could be a valuable scaffold for the development of new antidepressant drugs. nih.govresearchgate.net
Insecticidal and Herbicidal Activities
Herbicidal Activity: Several studies have demonstrated the phytotoxic effects of pyrazole derivatives on various weed species. A series of pyranopyrazole and oxinobispyrazole derivatives were tested for their herbicidal activity against Lolium temulentum. ekb.eg The results showed that these compounds caused a significant reduction in seed germination and shoot growth. ekb.eg Specifically, compounds designated as 4 and 7 completely inhibited seed germination at a concentration of 5 mM. ekb.eg At a lower concentration of 1 mM, compounds 7, 6, and 4 demonstrated the highest reduction in shoot growth. ekb.eg
Table 2: Herbicidal Activity of Pyranopyrazole and Oxinobispyrazole Derivatives against Lolium temulentum
| Compound | Seed Germination Inhibition at 5 mM | Shoot Growth Inhibition |
|---|---|---|
| Compound 4 | 100% ekb.eg | High reduction at 1 mM ekb.eg |
| Compound 7 | 100% ekb.eg | Highest reduction at 0.5 mM and 1 mM ekb.eg |
| Compound 6 | - | High reduction at 1 mM ekb.eg |
| Compound 2 | Strong reduction ekb.eg | Strong reduction at 5 mM ekb.eg |
Insecticidal Activity: The insecticidal potential of pyrazole derivatives has also been explored. Pyranopyrazole and oxinobispyrazole derivatives were tested against the fourth instar larvae of Culex pipiens. ekb.eg This highlights the potential for developing pyrazole-based compounds for pest control in agricultural and public health applications. nih.govekb.eg
Structure Activity Relationship Sar and Mechanistic Insights
Influence of Bromophenyl Substitution on Bioactivity
The presence and position of the bromophenyl group are critical determinants of the biological activity in pyrazole-based compounds. Halogen substituents, particularly bromine and chlorine, on the phenyl ring attached to the pyrazole (B372694) core are known to significantly influence the molecule's pharmacological profile. researchgate.netrsc.org
Research into various pyrazole derivatives has shown that the introduction of a halogen, such as the bromo group at the para-position (position 4) of the phenyl ring, can enhance bioactivity. For instance, studies on a series of nitrofuran-containing tetrasubstituted pyrazoles identified a compound, 2-(5-bromo-3-(5-nitrofuran-2-yl)-1-(p-tolyl)-1H-pyrazol-4-yl)-1-(4-bromophenyl)-ethan-1-one, which exhibited the highest antibacterial and antifungal activity among the tested derivatives. nih.gov In another study, benzofuran (B130515) pyrazole derivatives containing bromo and nitro groups demonstrated a notable pain response inhibition of 60%. frontiersin.org
The electronic properties of the bromo substituent play a significant role. As an electron-withdrawing group, it can modulate the electron density of the entire molecule, which in turn affects its ability to bind to biological targets. rsc.org The lipophilicity and metabolic stability of the compound can also be influenced by the presence of halogens. researchgate.net Furthermore, the 4-bromophenyl moiety has been incorporated into pyrazole structures designed as inhibitors for enzymes like microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO). researchgate.net The synthesis of compounds such as 1-(4-bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde and 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde underscores the interest in this particular substitution pattern for developing new therapeutic agents. uni.lunih.govresearchgate.netnih.gov For example, 1-(4-bromophenyl)-N-hydroxy-5-phenyl-1H-pyrazole-3-carboxamide was among the most effective in a series of compounds tested for antiviral activity. researchgate.net
Role of the Hydroxyl Group in Biological Interactions
The hydroxyl (-OH) group, particularly when attached to a heterocyclic ring system, is a key functional group that can profoundly influence a molecule's biological activity through various interactions. The hydroxyl group at the C3 position of the pyrazole ring in 1-(4-bromophenyl)-3-hydroxy-1H-pyrazole is crucial for its interactions with biological macromolecules.
One of the primary roles of the hydroxyl group is its ability to act as both a hydrogen bond donor and acceptor. pharmajournal.net This capability allows it to form strong intermolecular bonds with amino acid residues in the active sites of enzymes or receptors, thereby enhancing binding affinity and specificity. frontiersin.orgpharmajournal.net For example, studies on other substituted pyrazoles have shown that a hydroxyl group on an attached phenyl ring appears to be directly involved in hydrogen bonding with the proton pump (H+/K+ ATPase). frontiersin.org The replacement of this hydroxyl group with a methoxy (B1213986) group resulted in a loss of the high binding affinity. frontiersin.org
Furthermore, the presence of hydroxyl groups can improve the aqueous solubility of a compound, which is a vital physicochemical property for drug candidates. researchgate.net However, the influence of a hydroxyl group is context-dependent. In studies involving Cytochrome P450 2E1 (CYP2E1), the introduction of a hydroxyl group to a pyrazole derivative led to the formation of an inactive ternary complex, suggesting that in some cases, this functional group can negatively impact activity. nih.gov In computational studies of other complex heterocyclic systems containing a pyrazole moiety, Highest Occupied Molecular Orbitals (HOMO) were found to be located on the entire heterocycle skeleton, including the hydroxyl group, indicating its role in the molecule's electronic properties. mdpi.com
Effects of Pyrazole Ring Substitutions on Pharmacological Profiles
Structural modifications at different positions of the pyrazole ring can lead to significant changes in bioactivity. For instance, in studies of pyrazole derivatives' binding to the enzyme CYP2E1, the introduction of a methyl group at the C4 position of the pyrazole ring increased binding affinity by 50-fold compared to the unsubstituted pyrazole. nih.gov Conversely, adding a larger, hydrophobic phenyl group at the C3 position did not increase affinity relative to the parent pyrazole, suggesting that steric bulk can sometimes prevent optimal binding. nih.gov
The electronic nature of the substituents is also paramount. The presence of a dimethoxyphenyl group on the pyrazole ring was found to decrease the potency of MAO inhibition when compared to a hydroxyphenyl substituent, with the latter showing a significantly lower IC₅₀ value (8.8 x 10⁻⁹ M vs. 1.0 x 10⁻⁷ M). frontiersin.org Similarly, in a series of pyrazoline derivatives, the presence of electron-withdrawing groups like 4-NO₂, or halogens like 2-OH and 4-Cl on a phenyl ring at the 5-position of the pyrazoline, was credited with increased analgesic and anti-inflammatory activities. pharmajournal.net
The following table summarizes the observed effects of various substitutions on the pyrazole ring from different research findings:
| Substitution Position | Substituent | Observed Effect | Biological Target/Assay | Reference |
| C3 | Phenyl group | No increase in affinity relative to unsubstituted pyrazole. | CYP2E1 Binding | nih.gov |
| C4 | Methyl group | 50-fold increase in binding affinity. | CYP2E1 Binding | nih.gov |
| C5 of Pyrazoline | 4-NO₂, 2-OH, 4-Cl on phenyl ring | Increased analgesic and anti-inflammatory activity. | General Bioactivity | pharmajournal.net |
| Pyrazole Ring | Dimethoxyphenyl | Lower MAO inhibition potency (IC₅₀ = 1.0x10⁻⁷ M). | MAO Inhibition | frontiersin.org |
| Pyrazole Ring | Hydroxyphenyl | Higher MAO inhibition potency (IC₅₀ = 8.8x10⁻⁹ M). | MAO Inhibition | frontiersin.org |
| C3(5) | Halophenol | Equipotent inhibition of both meprin isoenzymes. | Meprin α and β Inhibition | nih.gov |
Mechanistic Investigations of Action (e.g., Enzyme Binding)
Understanding the mechanism of action at a molecular level is key to the rational design of new drugs. For pyrazole derivatives, mechanistic studies often focus on their interactions with specific enzymes. The pyrazole scaffold is a privileged structure known to interact with a variety of enzymatic targets. frontiersin.orgmdpi.com
One of the well-documented mechanisms involves the binding of pyrazole derivatives to the heme iron of cytochrome P450 enzymes. nih.gov Pyrazole itself binds to the heme iron through the nitrogen atom at position 2, which can lead to the inhibition of the enzyme's catalytic activity. nih.gov The orientation and binding affinity can be significantly affected by the substituents on the pyrazole ring. nih.gov
In the context of anti-inflammatory action, pyrazole derivatives are known to target cyclooxygenase (COX) enzymes. frontiersin.org For example, the reference drug celecoxib, which features a pyrazole core, is a selective COX-2 inhibitor. frontiersin.org The mechanism involves the pyrazole ring facilitating a better fit of the drug molecule into the binding pocket of the enzyme, even if the ring itself does not form direct interactions with the protein. nih.gov Other functional groups on the molecule, such as a sulfonamide moiety, are then able to form critical hydrogen bonds and other interactions within the active site. mdpi.com
Other enzymes and receptors are also targeted by pyrazole compounds. Research has pointed to pyrazole analogs as inhibitors of monoamine oxidase (MAO), with substituents influencing the stabilization of FAD bonding. frontiersin.org Additionally, pyrazole-based compounds have been synthesized and evaluated as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), which are key enzymes in the inflammatory pathway. researchgate.net The pyrazole ring can also participate in π–π stacking interactions with aromatic amino acid residues like tyrosine within an enzyme's active site, further strengthening the binding. nih.gov
Conclusion and Future Research Perspectives
Summary of Key Findings on 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole
This compound is a multifaceted molecule with significant research interest. Key findings highlight its existence in tautomeric forms, with the 1H-pyrazol-3-ol form being predominant in many conditions. Its synthesis is achievable through established cyclocondensation reactions, offering a versatile platform for further derivatization. While specific data on this exact compound is emerging, the broader family of pyrazole (B372694) derivatives, particularly those with a bromophenyl substituent, have demonstrated a wide range of biological activities. These activities suggest potential applications in medicinal chemistry. Furthermore, the electronic properties conferred by the bromophenyl and pyrazole moieties indicate a potential for use in the development of advanced materials.
Identified Gaps in Current Research
Despite the foundational knowledge, specific and in-depth research exclusively on this compound is not extensive. A significant gap exists in the comprehensive characterization of its physicochemical properties. Detailed spectroscopic data and a definitive single-crystal X-ray structure are not widely published, which limits a deep understanding of its solid-state behavior and intermolecular interactions.
Moreover, while the biological potential is inferred from related compounds, dedicated studies on the specific bioactivities of this compound are lacking. There is a need for systematic screening to identify any potential therapeutic applications. Similarly, its utility in materials science is largely speculative and requires empirical investigation into its photophysical and electronic properties.
Proposed Directions for Future Synthetic Endeavors
Future synthetic research should focus on optimizing the synthesis of this compound to improve yields and purity. A key synthetic route for pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govnih.govorganic-chemistry.orgmdpi.com For the target molecule, this would typically involve the reaction of a β-ketoester with 4-bromophenylhydrazine.
A proposed synthetic pathway is outlined below:
| Reactant A | Reactant B | Reaction Type | Product |
| Ethyl acetoacetate | 4-Bromophenylhydrazine | Cyclocondensation | 1-(4-Bromophenyl)-3-methyl-1H-pyrazol-5(4H)-one |
Further modification of the resulting pyrazolone (B3327878) would be necessary to achieve the desired 3-hydroxy tautomer.
Future work could explore one-pot, multicomponent reactions to streamline the synthesis and generate a library of related derivatives for structure-activity relationship (SAR) studies. beilstein-journals.org The use of green chemistry principles, such as solvent-free reactions or the use of eco-friendly catalysts, should also be a priority in developing new synthetic methodologies. mdpi.com
Prospects for Drug Discovery and Development Based on the Pyrazole Scaffold
The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs. orientjchem.orgglobalresearchonline.net Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. orientjchem.orgwisdomlib.orgresearchgate.netnih.gov
The presence of the 4-bromophenyl group in this compound is significant from a medicinal chemistry perspective. The bromine atom can act as a hydrogen bond acceptor and its lipophilicity can influence the pharmacokinetic profile of the molecule. The 3-hydroxy group can participate in hydrogen bonding interactions with biological targets, a crucial feature for drug-receptor binding.
Future drug discovery efforts should involve the synthesis and screening of a focused library of derivatives based on the this compound scaffold. Modifications at the C4 and C5 positions of the pyrazole ring could lead to the discovery of novel therapeutic agents. For instance, the introduction of different substituents could modulate the biological activity and selectivity towards specific targets. nih.gov
Potential for Advanced Materials Science Applications
The photophysical properties of pyrazole derivatives have attracted interest for applications in materials science, including as fluorescent probes and organic light-emitting diodes (OLEDs). nih.govresearchgate.netresearchgate.net The combination of the electron-rich pyrazole ring and the bromo-substituted phenyl ring in this compound suggests that it may possess interesting electronic and photophysical properties.
The bromine atom can facilitate intersystem crossing, which could be beneficial for applications in phosphorescent materials. The pyrazole core itself is known to be a good building block for fluorescent dyes. nih.gov
Future research in this area should focus on:
Photophysical Characterization: Detailed studies of the absorption and emission spectra, quantum yields, and lifetimes in various solvents are needed to understand its potential as a luminophore.
Computational Modeling: Density Functional Theory (DFT) calculations can provide insights into the electronic structure, HOMO-LUMO gap, and potential for charge transfer, guiding the design of new materials.
Synthesis of Functional Materials: Incorporating the this compound moiety into larger conjugated systems or polymers could lead to the development of novel materials with tailored optical and electronic properties for applications in sensors, imaging, and electronics.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : Synthesis typically involves multi-step condensation reactions. Key parameters include:
- Temperature : Maintain 60–80°C for cyclization steps to avoid side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 2 h) and improves yields by 15–20% via uniform heating .
- Purity Analysis : Confirm via -NMR (e.g., δ 8.52 ppm for aldehyde protons) and HPLC (≥95% purity) .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify –OH (3100–3500 cm) and C–N (1678 cm) stretches .
- NMR : -NMR detects bromophenyl (δ 130–132 ppm) and pyrazole carbons (δ 120–125 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 356.95 for derivatives) .
Advanced Research Questions
Q. How can crystallographic data resolve the 3D structure of derivatives, and what software is suitable for refinement?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) .
- Space Group : Orthorhombic P222 with unit-cell parameters a = 11.3476 Å, b = 14.0549 Å, c = 15.954 Å .
- Refinement : SHELXL (v.2018) for least-squares refinement; hydrogen bonding (C–H···N/F/π) and π–π stacking interactions stabilize the lattice .
Q. What computational models predict the biological activity of pyrazole derivatives, and how do substituents influence efficacy?
- Methodological Answer :
- Molecular Electron Density Theory (MEDT) : Predicts regioselectivity in cycloaddition reactions (e.g., [3+2] reactions with TNP) .
- Structure-Activity Relationships (SAR) :
- 4-Bromophenyl Group : Enhances DNA intercalation (IC = 8.2 µM in MCF-7 cells) .
- Hydroxy Group : Increases solubility (logP = 1.56) but reduces membrane permeability .
Q. How can contradictory biological activity data (e.g., apoptosis induction) be analyzed across studies?
- Methodological Answer :
- Experimental Variables : Compare cell lines (e.g., HeLa vs. HepG2), compound purity (≥98% vs. 90%), and assay protocols (MTT vs. flow cytometry) .
- Dose-Response Curves : Validate EC values using nonlinear regression (GraphPad Prism) .
Q. What advanced techniques elucidate reaction mechanisms in pyrazole functionalization?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
